

# physical and chemical properties of 2-(4-pyridyl)malondialdehyde

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## Compound of Interest

Compound Name: **2-(4-Pyridyl)malondialdehyde**

Cat. No.: **B1301796**

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## An In-depth Technical Guide to 2-(4-pyridyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(4-pyridyl)malondialdehyde**. The document details the compound's structure, key identifiers, and physico-chemical characteristics. A proposed synthetic route via the Vilsmeier-Haack reaction is presented, along with a suggested purification protocol. Spectroscopic data, including predicted <sup>1</sup>H and <sup>13</sup>C NMR and IR spectra, are discussed based on analyses of analogous compounds. The guide also explores the chemical reactivity and stability of **2-(4-pyridyl)malondialdehyde**, drawing parallels with the known behavior of malondialdehyde as a reactive aldehyde. Finally, potential biological significance and involvement in signaling pathways are extrapolated from the established roles of malondialdehyde in oxidative stress and cellular processes. This document serves as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

## Compound Identification and Physical Properties

**2-(4-pyridyl)malondialdehyde** is a heterocyclic organic compound. Its core structure consists of a malondialdehyde moiety substituted with a pyridin-4-yl group at the C2 position.

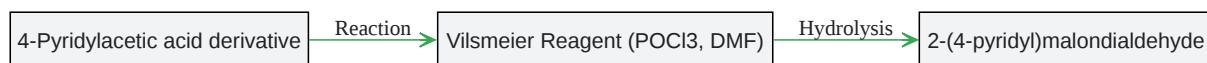
Property	Value	Source(s)
IUPAC Name	2-(pyridin-4-yl)propanedial	
Synonyms	2-(4-Pyridyl)malonaldehyde	
CAS Number	51076-46-1	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	149.15 g/mol	<a href="#">[1]</a>
Physical Form	Beige to Brown Powder	<a href="#">[1]</a>
Melting Point	>320.0°C	<a href="#">[1]</a>
Solubility	Slightly soluble in water	<a href="#">[1]</a>

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-(4-pyridyl)malondialdehyde** is not readily available in published literature, a plausible and commonly employed method for the synthesis of 2-substituted malondialdehydes is the Vilsmeier-Haack reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction introduces a formyl group to an activated substrate. In this case, a suitable starting material would be a 4-pyridylacetic acid derivative.

## Proposed Synthetic Protocol: Vilsmeier-Haack Reaction

Reaction Scheme:



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A proposed synthetic workflow for **2-(4-pyridyl)malondialdehyde**.

**Materials:**

- 4-Pyridylacetic acid hydrochloride
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

**Procedure:**

- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
- **Reaction with Substrate:** Dissolve 4-pyridylacetic acid hydrochloride in fresh DMF and add it dropwise to the prepared Vilsmeier reagent. Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- **Hydrolysis:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with dichloromethane (DCM) three times. Combine the organic layers.

- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

## Purification Protocol

The crude **2-(4-pyridyl)malondialdehyde** can be purified by column chromatography on silica gel.

Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica in a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
- Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes.
- Fraction Collection: Collect the fractions and monitor them by TLC.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **2-(4-pyridyl)malondialdehyde** as a beige to brown powder.

## Spectroscopic Characterization

Experimental spectra for **2-(4-pyridyl)malondialdehyde** are not widely available. The following are predicted spectral characteristics based on the analysis of structurally similar compounds, such as benzaldehyde and other pyridine derivatives.[\[6\]](#)[\[7\]](#)

## <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	Singlet	2H	Aldehydic protons (-CHO)
~8.6 - 8.8	Doublet	2H	Protons ortho to N in pyridine
~7.4 - 7.6	Doublet	2H	Protons meta to N in pyridine
~4.5 - 5.0	Singlet	1H	Methine proton (-CH-)

### <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~190 - 195	Carbonyl carbons (-CHO)
~150 - 155	Carbons ortho to N in pyridine
~140 - 145	Quaternary carbon of the pyridine ring
~120 - 125	Carbons meta to N in pyridine
~60 - 70	Methine carbon (-CH-)

### FTIR Spectroscopy (Predicted)

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3000 - 3100	C-H stretching (aromatic)
~2720, ~2820	C-H stretching (aldehyde)
~1680 - 1700	C=O stretching (aldehyde)
~1590 - 1610	C=N and C=C stretching (pyridine ring)
~1400 - 1500	C-C stretching (in-ring)

## Chemical Reactivity and Stability

**2-(4-pyridyl)malondialdehyde**, like its parent compound malondialdehyde, is expected to be a highly reactive molecule due to the presence of two aldehyde functional groups.

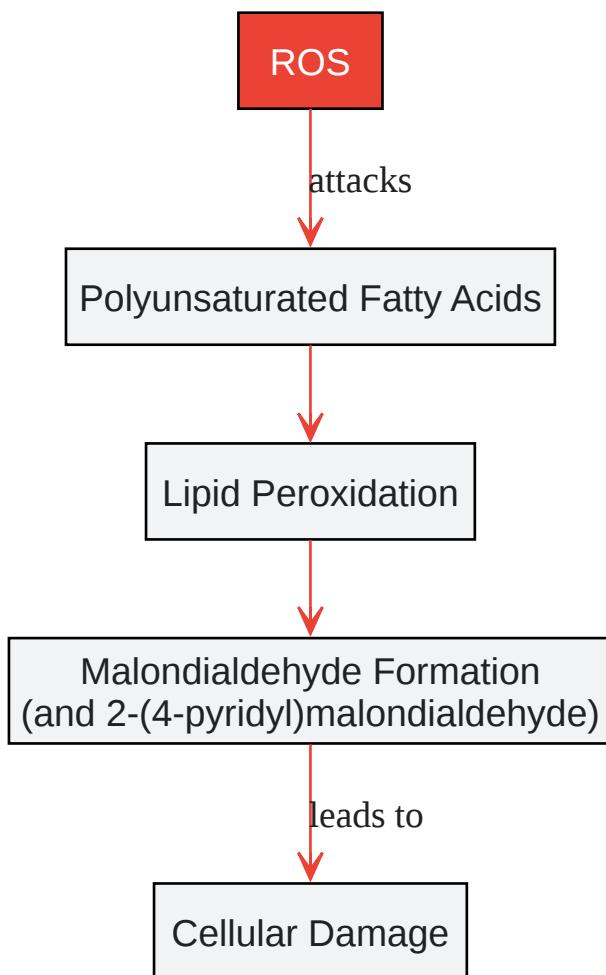
- Reactivity with Nucleophiles: The aldehyde groups are susceptible to nucleophilic attack. It can react with primary amines to form Schiff bases and with other nucleophiles such as thiols.[8]
- Enolization: Malondialdehyde exists in equilibrium with its enol form. The presence of the electron-withdrawing pyridyl group may influence this equilibrium.
- Stability: The compound is a powder with a high melting point, suggesting good thermal stability. However, like many aldehydes, it may be prone to oxidation and polymerization over time, especially if exposed to air and light. It is expected to be more stable under neutral conditions and less stable under acidic conditions.[9]

## Potential Biological Significance and Signaling Pathways

While no specific biological studies on **2-(4-pyridyl)malondialdehyde** have been identified in the public domain, its structural similarity to malondialdehyde (MDA) suggests potential involvement in similar biological processes. MDA is a well-established biomarker of oxidative stress resulting from lipid peroxidation.[10][11]

## Role in Oxidative Stress

Reactive oxygen species (ROS) can induce the peroxidation of polyunsaturated fatty acids in cellular membranes, leading to the formation of MDA. This process is implicated in the pathophysiology of numerous diseases.[12] The pyridyl moiety in **2-(4-pyridyl)malondialdehyde** could potentially modulate its interaction with biological targets compared to unsubstituted MDA.

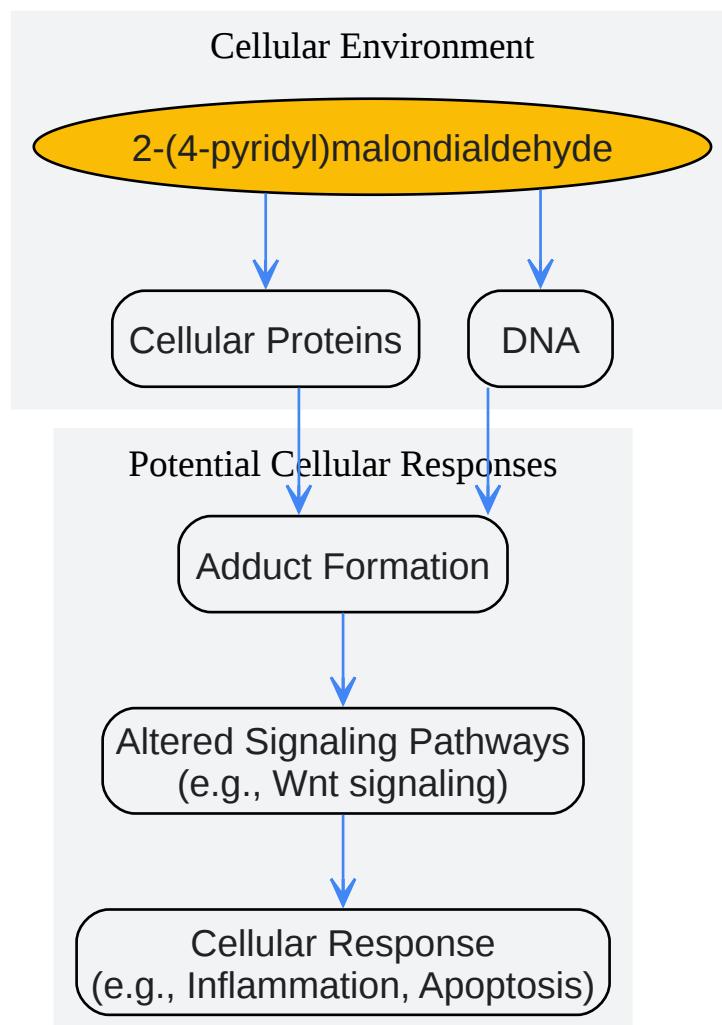


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Lipid peroxidation pathway leading to malondialdehyde formation.

## Interaction with Biomolecules and Potential Signaling

MDA is known to react with proteins and DNA, forming adducts that can lead to cellular dysfunction.<sup>[8]</sup> The formation of these adducts can trigger various signaling pathways related to inflammation and apoptosis. For instance, MDA has been shown to regulate glucose-stimulated insulin secretion via the TCF7L2-dependent Wnt signaling pathway.<sup>[11]</sup> The presence of the 4-pyridyl group, a common pharmacophore, might confer specific binding properties to **2-(4-pyridyl)malondialdehyde**, potentially leading to novel interactions with cellular signaling components. Further research is warranted to explore these possibilities.



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Potential interactions of **2-(4-pyridyl)malondialdehyde** in a cellular context.

## Conclusion

**2-(4-pyridyl)malondialdehyde** is a compound of interest due to its structural relationship to the important biological molecule malondialdehyde and the presence of a pharmacologically relevant pyridyl group. This guide has provided a summary of its known physical and chemical properties and has proposed methodologies for its synthesis and purification. While specific experimental data on its spectroscopy and biological activity are limited, this document provides a strong foundation for future research. The potential for this molecule to interact with

biological systems in novel ways makes it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery.

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